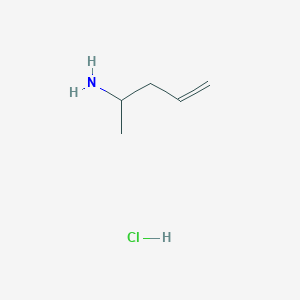
N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride” is represented by the formula C13H20ClFN2. The molecular weight of this compound is 258.76.Physical And Chemical Properties Analysis
The chemical formula of “this compound” is C13H19FN2・2HCl . The molecular weight is 295.22 . More specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Organosoluble Polyimides
Research has explored the use of diamine monomers with a cyclohexane structure, similar to N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride, in the synthesis of organosoluble polyimides. These polyimides have demonstrated excellent solubility in organic solvents and good mechanical properties, making them suitable for various industrial applications (Yang et al., 2004).
Crystal Packing and Intermolecular Interactions
The crystal packing of compounds related to this compound is significantly influenced by interactions like C–H⋯N, C–H⋯π, and π⋯π. These interactions play a crucial role in determining the molecular structure and stability of such compounds, which is important for the development of new materials and drugs (Lai et al., 2006).
Polymerization Processes
Studies on polymerization processes have involved compounds with cyclohexane-1,4-diamine structures. These processes are essential for creating new polymeric materials with specific properties for applications in materials science and engineering (Ibrahim et al., 2004).
Asymmetric Synthesis and Catalysis
This compound analogs have been utilized in asymmetric synthesis and as ligands in catalysis. This is important for creating chiral molecules, which are crucial in pharmaceuticals and fine chemicals (Tsygankov et al., 2016).
Synthesis of Schiff-base Macrocyclic Complexes
Research involving this compound derivatives has led to the synthesis of Schiff-base macrocyclic complexes. These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry (Keypour et al., 2008).
Applications in Advanced Microelectronics
The synthesis and characterization of novel polyamides derived from diamines with structures similar to this compound have shown promising applications in advanced microelectronics. These materials exhibit low dielectric constants and high thermal stability, making them suitable for use in high-performance electronic devices (Li et al., 2009).
Wirkmechanismus
“N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride” is known to be a potent inhibitor of protein kinase C (PKC). PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
4-N-[(2-fluorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-4,11-12,16H,5-9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKDRWYQYGZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



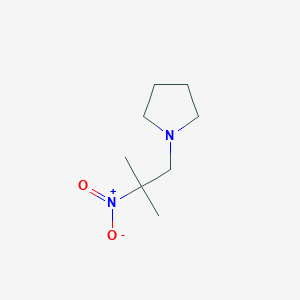
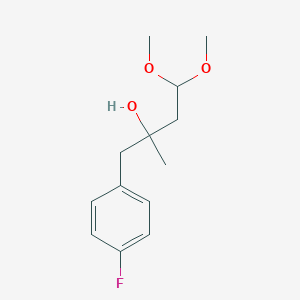

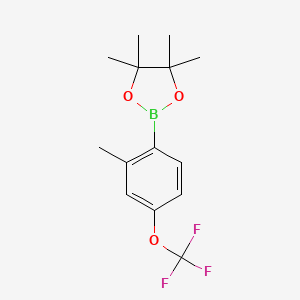

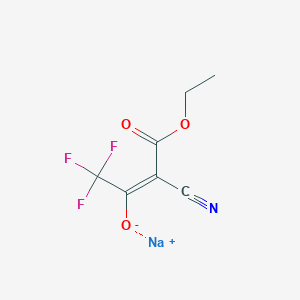
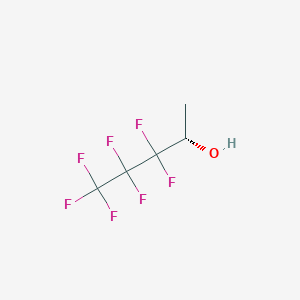
![Imidazo[1,2-a]pyrazin-6-ylmethanamine](/img/structure/B3039761.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid](/img/structure/B3039762.png)

![Imidazo[1,2-a]pyrazin-8-ylmethanamine](/img/structure/B3039765.png)
![[(2S)-azepan-2-yl]methanol](/img/structure/B3039767.png)
